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molecular formula C13H15NO5 B8707666 Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate

Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate

Cat. No. B8707666
M. Wt: 265.26 g/mol
InChI Key: RRTWIFWJKPILNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880009B2

Procedure details

Chloroacetone (84.5 mL) was added dropwise to the DMF (497 mL) mixture of 4-formylamino-3-methoxybenzoic acid methyl ester (111 g), cesium carbonate (346 g), and potassium iodide (8.78 g) at room temperature, and the reaction mixture was agitated for 3 hours. Cesium carbonate (173 g) and chloroacetone (42.0 mL) were added to the reaction mixture, and the reaction mixture was agitated at room temperature for 2 hours. Iced water and ethyl acetate were added to the reaction mixture, and the organic layer was partitioned. Ethyl acetate was added to the aqueous layer and the organic layer was partitioned. The organic layers were combined, washed with water and a saturated saline solution in this order, and the obtained organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was diluted with toluene and the solution was concentrated under reduced pressure. Tert-butylmethyl ether and heptane were added to the resulted residue and the deposited solids were separated by filtering and washed with a 50% heptane solution of tert-butylmethyl ether. 118 g of the title compound was obtained by air-drying the obtained solids overnight.
Quantity
84.5 mL
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
346 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Name
Quantity
497 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
173 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[CH3:6][O:7][C:8](=[O:20])[C:9]1[CH:14]=[CH:13][C:12]([NH:15][CH:16]=[O:17])=[C:11]([O:18][CH3:19])[CH:10]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>C(OCC)(=O)C.O.CN(C=O)C>[CH3:6][O:7][C:8](=[O:20])[C:9]1[CH:14]=[CH:13][C:12]([N:15]([CH:16]=[O:17])[CH2:2][C:3](=[O:5])[CH3:4])=[C:11]([O:18][CH3:19])[CH:10]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
84.5 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
111 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC=O)OC)=O
Name
cesium carbonate
Quantity
346 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
8.78 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
497 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cesium carbonate
Quantity
173 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
42 mL
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was agitated for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was agitated at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution in this order, and the obtained organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with toluene
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Tert-butylmethyl ether and heptane were added to the resulted residue
CUSTOM
Type
CUSTOM
Details
the deposited solids were separated
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed with a 50% heptane solution of tert-butylmethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N(CC(C)=O)C=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 118 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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